molecular formula C12H9NO2 B167589 5-苯基烟酸 CAS No. 10177-12-5

5-苯基烟酸

货号 B167589
CAS 编号: 10177-12-5
分子量: 199.2 g/mol
InChI 键: VKFXHYRIHRTEIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Phenylnicotinic Acid, also known as 5-Phenyl-3-pyridinecarboxylic acid or 5-PHENYLPYRIDINE-3-CARBOXYLIC ACID, is a chemical compound with the formula C12H9NO2 . It has a molecular weight of 199.21 .


Molecular Structure Analysis

The molecular structure of 5-Phenylnicotinic Acid consists of 12 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The compound has a molar refractivity of 55.9±0.3 cm³ .


Physical And Chemical Properties Analysis

5-Phenylnicotinic Acid has a melting point of 260°C . It has a density of 1.2±0.1 g/cm³ and a boiling point of 420.1±33.0 °C at 760 mmHg . The compound also has a vapor pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 71.0±3.0 kJ/mol .

科学研究应用

  1. 卟啉化合物的合成和性质

    • 王等人(2021年)的研究调查了含有异烟酸的卟啉化合物。这些化合物由于其显著的光谱特性(包括拉曼光谱、荧光和表面光电压测量(Wang, Li, & Wang, 2021)),展示了作为半导体材料的潜力。
  2. 吡喃吡唑的绿色合成方法

    • Zolfigol等人(2013年)的研究利用异烟酸作为双重生物催化剂,在一种绿色、简单和高效的方法中制备了某些吡喃吡唑。这展示了异烟酸在合成复杂有机化合物方面的多功能性(Zolfigol et al., 2013)
  3. 抑制癌细胞迁移和侵袭

    • Krumpel等人(2015年)发现5-苯基烟酸(CD13)抑制了乳腺癌细胞的迁移和侵袭。这种化合物选择性地阻断了TRAP 5b亚型,表明其在癌症治疗中的潜力(Krumpel et al., 2015)
  4. 肠道炎症性疾病中的抗炎作用

    • Rousseaux等人(2005年)研究了5-氨基水杨酸(5-ASA),这是一种常用于治疗炎症性肠病的抗炎药物。研究突出了该药物通过过氧化物酶体增殖物激活受体-γ参与的作用机制(Rousseaux et al., 2005)
  5. 神经和心脏效应

    • Samvelian等人(1992年)的研究调查了异烟酸新衍生物的神经和心脏效应。该研究强调了这些化合物在这些特定领域中的较少为人知的效应(Samvelian et al., 1992)
  6. 潜在的抗癌药物

    • Cai、Drewe和Kasibhatla(2006年)讨论了利用化学遗传学发现凋亡诱导剂,包括N-苯基烟酰胺等化合物。这突显了苯基烟酸衍生物在癌症研究中的潜力(Cai, Drewe, & Kasibhatla, 2006)
  7. 衍生物的心脏保护作用

    • Danilenko(2017年)研究了从5-羟基烟酸衍生物中提取的心脏保护作用,展示了它们在减少舒张功能障碍和预防缺血/再灌注后心脏损伤中的潜力(Danilenko, 2017)
  8. 结肠炎中的抗氧化性质

    • Managlia等人(2013年)研究了5-氨基水杨酸(5-ASA)在结肠炎中的抗氧化性质,强调了其在抑制磷脂酰肌醇3-激酶信号通路中对前体细胞的作用(Managlia, Katzman, Brown, & Barrett, 2013)
  9. 三有机锡化合物的合成

    • Gao(2012年)的研究侧重于从杂环芳香羧酸中合成三有机锡化合物,包括5-氯-6-羟基烟酸。这项研究有助于理解烟酸衍生物在材料科学中的应用(Gao, 2012)
  10. DNA相互作用和抗结核活性

    • Almeida等人(2021年)使用6-羟基烟酸等衍生物合成了新型杂配位铜(II)配合物。这些化合物对结核分枝杆菌表现出强大的活性,表明它们具有治疗潜力(Almeida et al., 2021)

安全和危害

5-Phenylnicotinic Acid is classified as an irritant . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using personal protective equipment .

作用机制

Target of Action

The primary target of 5-Phenylnicotinic Acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.

Mode of Action

It is known to interact with its target, the aromatic-amino-acid aminotransferase . The specific nature of this interaction and the resulting changes in the enzyme’s activity are areas of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 5-Phenylnicotinic Acid are not fully elucidated. Given its target, it is likely to impact the metabolic pathways involving aromatic amino acids. These pathways have downstream effects on protein synthesis and other cellular processes .

Result of Action

The molecular and cellular effects of 5-Phenylnicotinic Acid’s action are not fully known. Given its target, it may influence the metabolism of aromatic amino acids and thereby affect various cellular processes. More research is needed to fully understand these effects .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .

属性

IUPAC Name

5-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFXHYRIHRTEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323545
Record name 5-Phenylnicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylnicotinic Acid

CAS RN

10177-12-5
Record name 10177-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenylnicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromonicotinic acid (500 mg, 2.48 mmol, 1 eq.), phenylboronic acid (454 mg, 3.71 mmol, 1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (143 mg, 0.124 mmol, 0.05 eq.), and sodium carbonate (787 mg, 7.43 mmol, 3 eq.) were mixed in ethanol (5 mL), toluene (25 mL), and water (5 mL) at room temperature under nitrogen. The reaction was then refluxed for 20 hours. Worked up by adding water then stripping off the ethanol. Rinsed the aqueous layer 2 times with diethyl ether. Adjusted the aqueous layer pH=3 with conc. HCl. The acidic aqueous layer was extracted 3 times with ethyl acetate and a little THF. The ethyl acetate/THF layers were combined, dried over sodium sulfate and stripped to give 5-phenylnicotinic acid (332 mg) as a white solid. Yield=67%. LCMS detects (M+H)+=198.1.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
454 mg
Type
reactant
Reaction Step One
Quantity
787 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
143 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylnicotinic Acid
Reactant of Route 2
Reactant of Route 2
5-Phenylnicotinic Acid
Reactant of Route 3
Reactant of Route 3
5-Phenylnicotinic Acid
Reactant of Route 4
Reactant of Route 4
5-Phenylnicotinic Acid
Reactant of Route 5
Reactant of Route 5
5-Phenylnicotinic Acid
Reactant of Route 6
Reactant of Route 6
5-Phenylnicotinic Acid

Q & A

Q1: What is the primary mechanism of action for 5-phenylnicotinic acid in the context of cancer cell migration and invasion?

A1: The research paper focuses on 5-phenylnicotinic acid's role as a CD13 inhibitor. [] While the exact mechanism linking CD13 inhibition to reduced cancer cell migration and invasion in TRAP/ACP5 overexpressing cells isn't fully elucidated within the provided abstract, it suggests that targeting CD13 activity with 5-phenylnicotinic acid could offer a potential therapeutic strategy for specific subtypes of breast cancer.

Q2: Are there any other studies investigating the link between CD13, TRAP/ACP5, and cancer progression?

A2: While the provided abstract [] highlights a connection between 5-phenylnicotinic acid's inhibition of CD13 and its effects on TRAP/ACP5 overexpressing cancer cells, further research is needed to fully understand this relationship. Exploring the potential interplay between CD13 and TRAP/ACP5, and their combined influence on cancer progression, represents an important avenue for future investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。